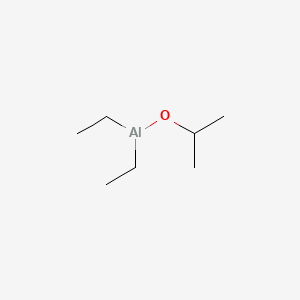
Aluminum, diethyl(2-propanolato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, diethyl(2-propanolato)- typically involves the reaction of diethylaluminum chloride with isopropanol. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen . The general reaction can be represented as:
Al(C2H5)2Cl+(CH3)2CHOH→Al(C2H5)2OCH(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of an inert atmosphere and dry solvents is crucial to prevent any side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum, diethyl(2-propanolato)- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and other by-products.
Hydrolysis: Reacts violently with water to produce aluminum hydroxide and ethane.
Substitution: Can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen.
Hydrolysis: Occurs readily in the presence of water.
Substitution: Requires nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Aluminum oxide and other oxidation products.
Hydrolysis: Aluminum hydroxide and ethane.
Substitution: Various substituted aluminum compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Aluminum, diethyl(2-propanolato)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems, although its high reactivity poses challenges.
Industry: Used in the production of flame retardants and as a precursor for other organoaluminum compounds.
Mecanismo De Acción
The mechanism of action of aluminum, diethyl(2-propanolato)- involves its high reactivity with nucleophiles and electrophiles. It can form strong bonds with oxygen and nitrogen atoms, making it useful in catalysis and organic synthesis. The compound’s reactivity is primarily due to the presence of the aluminum atom, which can easily form coordination complexes .
Comparación Con Compuestos Similares
Similar Compounds
Diethylaluminum chloride: Similar in structure but contains a chloride atom instead of the propanolato group.
Triethylaluminum: Contains three ethyl groups attached to the aluminum atom.
Aluminum isopropoxide: Contains isopropoxide groups instead of ethyl groups.
Uniqueness
Aluminum, diethyl(2-propanolato)- is unique due to its combination of ethyl and propanolato groups, which gives it distinct reactivity and applications compared to other organoaluminum compounds .
Propiedades
Número CAS |
6063-60-1 |
|---|---|
Fórmula molecular |
C7H17AlO |
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
diethyl(propan-2-yloxy)alumane |
InChI |
InChI=1S/C3H7O.2C2H5.Al/c1-3(2)4;2*1-2;/h3H,1-2H3;2*1H2,2H3;/q-1;;;+1 |
Clave InChI |
QYRVKEFNJZPMKU-UHFFFAOYSA-N |
SMILES canónico |
CC[Al](CC)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



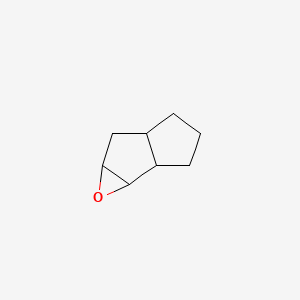
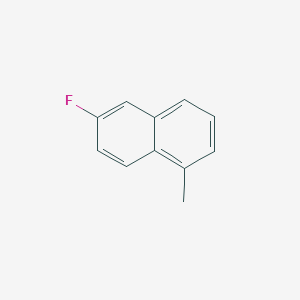
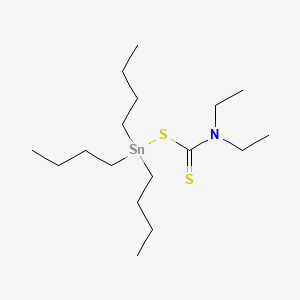
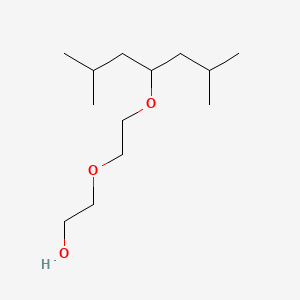
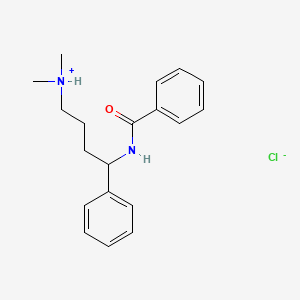



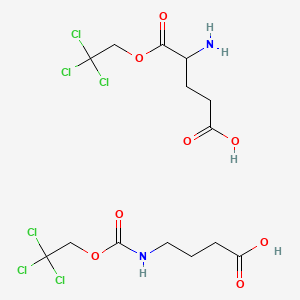
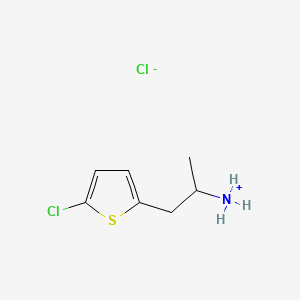
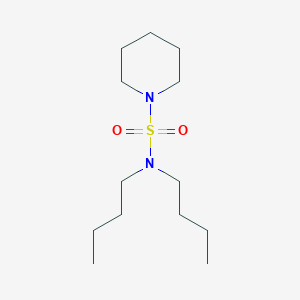

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
